molecular formula C8H17O2Si B12589378 CID 78070523

CID 78070523

Cat. No.: B12589378
M. Wt: 173.30 g/mol
InChI Key: WGOUCKRVWFWMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78070523” is a chemical entity registered in the PubChem database

Properties

Molecular Formula

C8H17O2Si

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C8H17O2Si/c1-6(2)10-8(9)7(3)11(4)5/h6-7H,1-5H3

InChI Key

WGOUCKRVWFWMMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)[Si](C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts.

    Reaction Conditions: These reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the desired product is obtained.

Chemical Reactions Analysis

CID 78070523 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents under specific conditions.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: These reactions typically involve reagents such as acids, bases, and solvents under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78070523 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is utilized in biological studies to understand its effects on different biological systems.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various medical conditions.

    Industry: this compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 78070523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to a series of biochemical reactions that result in the observed effects of the compound.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 78070523?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [control/alternative compound] (comparison)?"
  • Ensure specificity by defining variables (e.g., concentration, exposure time) and measurable outcomes. Test the question for clarity and feasibility through pilot studies or peer feedback .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

Search terms should include "this compound", synonyms (if validated), and related pathways (e.g., "kinase inhibition").

Organize findings using reference managers (e.g., Zotero) and critically assess study quality (e.g., sample size, controls, reproducibility).

Identify gaps (e.g., conflicting results on toxicity) to justify your hypothesis .

Q. How to design a hypothesis-driven experiment for this compound?

  • Methodological Answer :

  • Variables : Define independent (e.g., compound concentration) and dependent variables (e.g., enzyme activity).
  • Controls : Include positive/negative controls and account for batch variability in chemical synthesis.
  • Reproducibility : Document protocols in detail (e.g., solvent purity, temperature) and follow guidelines for experimental reporting (e.g., MIAME for omics data) .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

  • Methodological Answer :

Statistical Reanalysis : Apply meta-analysis tools to pooled datasets, checking for confounding variables (e.g., cell line heterogeneity).

Replication Studies : Repeat key experiments under standardized conditions.

Contextual Analysis : Compare study parameters (e.g., assay type, incubation time) to identify methodological discrepancies.

  • Example: Conflicting IC50 values may arise from differences in ATP concentration in kinase assays .

Q. How to optimize experimental parameters for this compound’s synthesis and purification?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial design to test variables (e.g., reaction time, catalyst ratio).
  • Analytical Validation : Employ HPLC-MS for purity assessment and NMR for structural confirmation.
  • Scale-Up Considerations : Address solvent sustainability and yield trade-offs in small-to-large batch transitions .

Q. How to integrate multi-omics data to study this compound’s systemic effects?

  • Methodological Answer :

Data Collection : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to capture dynamic changes.

Bioinformatics Tools : Use pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify impacted networks.

Validation : Confirm key targets via CRISPR knockouts or siRNA silencing in relevant models.

  • Example: Integrate phosphoproteomics data to map kinase-substrate relationships altered by this compound .

Methodological Guidance Tables

Research Stage Key Considerations References
Hypothesis DevelopmentFINER criteria, PICO framework
Experimental DesignControls, reproducibility, DOE
Data AnalysisMeta-analysis, error propagation
Multi-Omics IntegrationPathway enrichment, orthogonal validation

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